Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-propionamidopropyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-propionamidopropyl)amino)octanoate is a complex organic compound. It is characterized by a long hydrocarbon chain and multiple functional groups, including ester, amide, and ether groups. This compound is likely to be used in specialized applications due to its intricate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-propionamidopropyl)amino)octanoate would involve multiple steps:
Formation of the Ester Group: This could be achieved by reacting heptadecan-9-ol with octanoic acid in the presence of a catalyst like sulfuric acid.
Amide Formation: The propionamidopropyl group can be introduced by reacting the intermediate with propionyl chloride and a suitable amine.
Ether Formation: The nonyloxy group can be introduced through a Williamson ether synthesis, involving the reaction of a nonyl halide with an alcohol.
Industrial Production Methods
Industrial production would likely involve:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ether and ester groups.
Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the ester and ether linkages.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: New esters, ethers.
Scientific Research Applications
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-propionamidopropyl)amino)octanoate could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying lipid interactions due to its long hydrocarbon chain.
Medicine: Possible applications in drug delivery systems, leveraging its amphiphilic nature.
Industry: Use in the formulation of specialized lubricants or surfactants.
Mechanism of Action
The mechanism of action would depend on its application:
Molecular Targets: Could interact with lipid membranes or proteins.
Pathways Involved: May involve hydrophobic interactions, hydrogen bonding, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Octadecylamine: Similar long hydrocarbon chain but different functional groups.
Stearic Acid: Another long-chain fatty acid with different reactivity.
Polyethylene Glycol Esters: Similar ester functionality but different chain lengths and properties.
Properties
Molecular Formula |
C48H94N2O5 |
---|---|
Molecular Weight |
779.3 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(propanoylamino)propyl]amino]octanoate |
InChI |
InChI=1S/C48H94N2O5/c1-5-9-12-15-18-27-34-44-54-47(52)38-30-23-19-25-32-41-50(43-35-40-49-46(51)8-4)42-33-26-20-24-31-39-48(53)55-45(36-28-21-16-13-10-6-2)37-29-22-17-14-11-7-3/h45H,5-44H2,1-4H3,(H,49,51) |
InChI Key |
FUWVGCZEFFKTKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=O)CC |
Origin of Product |
United States |
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